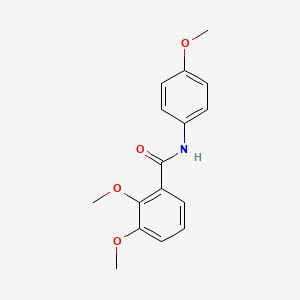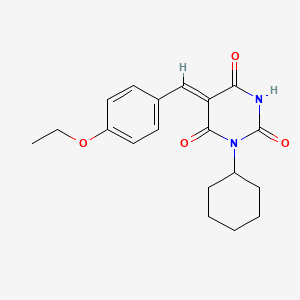
4-chloro-N-(1,1-dimethylpropyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1,1-dimethylpropyl)-2-nitrobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as A-438079 and has been extensively studied for its potential therapeutic applications. The compound is synthesized using a multi-step process and has been found to exhibit potent pharmacological effects.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(1,1-dimethylpropyl)-2-nitrobenzamide is not fully understood. However, it has been proposed to act as an antagonist of P2X7 receptors, which are involved in the regulation of inflammation, pain, and immune responses. The compound has been shown to block the activation of P2X7 receptors, leading to the inhibition of cytokine release and the reduction of pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit potent pharmacological effects on the nervous system. It has been shown to reduce neuropathic pain and inflammatory pain in animal models. Moreover, it has been found to have anticonvulsant properties, making it a potential therapeutic agent for the treatment of epilepsy. The compound has also been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-N-(1,1-dimethylpropyl)-2-nitrobenzamide in lab experiments is its potency and selectivity. The compound has been found to be more potent and selective than other benzamide compounds, making it a valuable tool for studying the role of P2X7 receptors in pain, inflammation, and immune responses. However, one of the limitations of using this compound is its potential toxicity. The compound has been found to be toxic at high doses, and caution should be taken when using it in lab experiments.
Orientations Futures
There are several future directions for the study of 4-chloro-N-(1,1-dimethylpropyl)-2-nitrobenzamide. One of the directions is to investigate its potential therapeutic applications in humans. The compound has shown promising results in animal models of neuropathic pain, inflammatory pain, and epilepsy, and further studies are needed to determine its safety and efficacy in humans. Another direction is to study its mechanism of action in more detail. Although the compound has been proposed to act as an antagonist of P2X7 receptors, further studies are needed to confirm this hypothesis and to elucidate the downstream signaling pathways involved. Finally, the development of more potent and selective P2X7 receptor antagonists based on the structure of this compound is another future direction that could lead to the discovery of new therapeutic agents.
Conclusion
In conclusion, this compound is a potent and selective benzamide compound that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. Its mechanism of action involves the inhibition of P2X7 receptors, which are involved in the regulation of inflammation, pain, and immune responses. Although the compound has potential therapeutic applications, caution should be taken when using it in lab experiments due to its potential toxicity. Further studies are needed to determine its safety and efficacy in humans and to elucidate its mechanism of action in more detail.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(1,1-dimethylpropyl)-2-nitrobenzamide involves a multi-step process. The first step involves the reaction of 4-chloro-2-nitroaniline with ethyl chloroformate to form ethyl 4-chloro-2-nitrobenzoate. The second step involves the reaction of ethyl 4-chloro-2-nitrobenzoate with 2,2-dimethylpropan-1-amine to form this compound. The yield of this process is relatively high, and the compound can be purified using standard techniques.
Applications De Recherche Scientifique
4-chloro-N-(1,1-dimethylpropyl)-2-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. The compound has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and epilepsy. Moreover, it has been found to be more potent and selective than other benzamide compounds.
Propriétés
IUPAC Name |
4-chloro-N-(2-methylbutan-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-4-12(2,3)14-11(16)9-6-5-8(13)7-10(9)15(17)18/h5-7H,4H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBSHBQEVXJFID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(cyclohexylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5700350.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)




![7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5700392.png)


![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)
![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)
